molecular formula C23H37NO8S B12503628 tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate

tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate

Cat. No.: B12503628
M. Wt: 487.6 g/mol
InChI Key: GISVVWHVNMGIEA-UHFFFAOYSA-N
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Description

tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance and stability. The compound’s structure includes a tert-butoxycarbonyl group, an amino group, and a neopentyloxy sulfonyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate involves multiple steps, each requiring specific reagents and conditionsThis method is efficient, versatile, and sustainable compared to traditional batch processes . The synthesis typically starts with the preparation of the core structure, followed by the sequential addition of functional groups under controlled conditions.

Chemical Reactions Analysis

tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate involves its interaction with molecular targets through various pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability. The amino and sulfonyl groups participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions enable the compound to modulate biological processes and chemical reactions effectively.

Comparison with Similar Compounds

tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate can be compared with other similar compounds, such as:

    tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: This compound lacks the neopentyloxy sulfonyl group, resulting in different reactivity and applications.

    tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate:

    tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate: The chlorophenyl group introduces different electronic effects, impacting the compound’s behavior in reactions.

These comparisons highlight the uniqueness of this compound and its specific applications in various fields.

Properties

Molecular Formula

C23H37NO8S

Molecular Weight

487.6 g/mol

IUPAC Name

tert-butyl 3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C23H37NO8S/c1-21(2,3)15-29-33(27,28)32-17-12-10-16(11-13-17)14-18(19(25)30-22(4,5)6)24-20(26)31-23(7,8)9/h10-13,18H,14-15H2,1-9H3,(H,24,26)

InChI Key

GISVVWHVNMGIEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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